molecular formula C7H4ClN3 B11918240 5-Chloropyrido[2,3-d]pyrimidine

5-Chloropyrido[2,3-d]pyrimidine

Cat. No.: B11918240
M. Wt: 165.58 g/mol
InChI Key: KKDBMULQRTUWBY-UHFFFAOYSA-N
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Description

5-Chloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 5-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridopyrimidines and fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrido[2,3-d]pyrimidine is unique due to the presence of the chlorine atom at the 5-position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chloropyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-1-2-10-7-5(6)3-9-4-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBMULQRTUWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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